

An In-depth Technical Guide to Alkylphenol Internal Standards: Physicochemical Characteristics and Applications

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Compound of Interest

Compound Name: 4-(3,6-Dimethylhept-3-yl)phenol-
13C6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of commonly used alkylphenol internal standards. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize these compounds in analytical methodologies. This document details experimental protocols for determining key physicochemical properties and illustrates relevant biological pathways and analytical workflows.

Physicochemical Properties of Alkylphenol Internal Standards

The selection of an appropriate internal standard is critical for accurate and precise quantification in analytical chemistry. Alkylphenols, such as 4-n-nonylphenol and 4-tert-octylphenol, are frequently used as internal standards in the analysis of various xenobiotics. Their physicochemical properties are crucial for understanding their behavior in analytical systems and their potential biological interactions.

Core Characteristics

The following tables summarize the key physical and chemical properties of two common alkylphenol internal standards: 4-n-nonylphenol and 4-tert-octylphenol.

Table 1: Physicochemical Properties of 4-n-Nonylphenol

Property	Value	Reference
Chemical Structure	Phenol, 4-nonyl-	[1]
CAS Number	104-40-5	[1]
Molecular Formula	C ₁₅ H ₂₄ O	[2][3]
Molecular Weight	220.35 g/mol	[2]
Appearance	Pale yellow viscous liquid or white crystalline solid	[2]
Boiling Point	290-320 °C	[2][4]
Melting Point	-8 to 42 °C (isomer dependent)	[2][4]
Density	0.950 g/cm ³ at 20 °C	[2]
Water Solubility	7 mg/L at 25 °C	[2]
logP (Octanol/Water Partition Coefficient)	5.76	[2]
pKa (Predicted)	~10	[5]

Table 2: Physicochemical Properties of 4-tert-Octylphenol

Property	Value	Reference
Chemical Structure	Phenol, 4-(1,1,3,3-tetramethylbutyl)-	[6]
CAS Number	140-66-9	[6]
Molecular Formula	C ₁₄ H ₂₂ O	[6]
Molecular Weight	206.32 g/mol	[6]
Appearance	White or slightly yellow crystalline solid	[6]
Boiling Point	280 °C	[6]
Melting Point	81-85 °C	[6][7]
Density	0.9158 g/cm ³	[6]
Water Solubility	Very low	[6]
logP (Octanol/Water Partition Coefficient)	4.12	[8]
pKa (Predicted)	10.15 ± 0.15	[9]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical parameters is essential for the reliable application of internal standards. The following sections provide detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[5][10]

Principle: A solution of the alkylphenol is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa

is the pH at which the concentrations of the acidic and basic forms of the analyte are equal, which corresponds to the midpoint of the buffer region in the titration curve.^[11]

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of the alkylphenol (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).
 - Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).^[12]
- Titration Procedure:
 - Pipette a known volume of the alkylphenol solution into a beaker.
 - If necessary, add a co-solvent and deionized water to ensure the pH electrode is properly immersed.
 - Place a magnetic stirrer in the beaker and place it on a stir plate.
 - Immerse the calibrated pH electrode into the solution.
 - Begin the titration by adding small, precise volumes of the standardized NaOH solution.
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration well past the equivalence point.
- Data Analysis:
 - Plot the measured pH values against the volume of NaOH added to generate a titration curve.
 - Determine the equivalence point, which is the point of steepest slope on the curve.

- The pKa is the pH value at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.^[13]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.^[14]

Methodology:

- Preparation of Phases:
 - Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
- Partitioning:
 - Prepare a stock solution of the alkylphenol in either the pre-saturated n-octanol or water.
 - Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.
 - Seal the flask and shake it gently for a sufficient time to allow for equilibration (e.g., 24 hours) at a constant temperature.
- Phase Separation and Analysis:
 - After shaking, allow the flask to stand undisturbed until the two phases have completely separated.
 - Carefully withdraw a sample from each phase, avoiding cross-contamination.

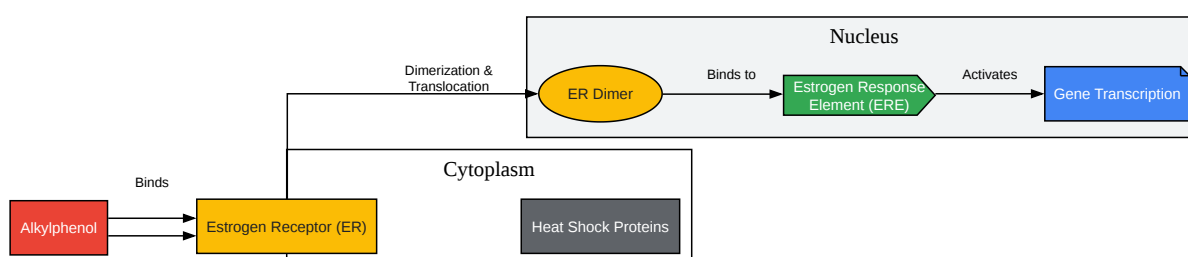
- Determine the concentration of the alkylphenol in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC-MS.
- Calculation:
 - Calculate the partition coefficient (P) as: $P = [\text{Concentration in octanol}] / [\text{Concentration in water}]$.
 - The logP is then calculated as: $\log P = \log_{10}(P)$.

Biological Signaling Pathways

Alkylphenols are known endocrine-disrupting chemicals that can interfere with normal hormonal signaling. They primarily exert their effects by interacting with nuclear receptors, such as the estrogen receptor (ER) and the constitutive androstane receptor (CAR).[15]

Estrogen Receptor (ER) Signaling Pathway

Alkylphenols can mimic the action of estrogen by binding to estrogen receptors (ER α and ER β), leading to the activation of estrogen-responsive genes. This can disrupt normal endocrine function.[1][4][16]

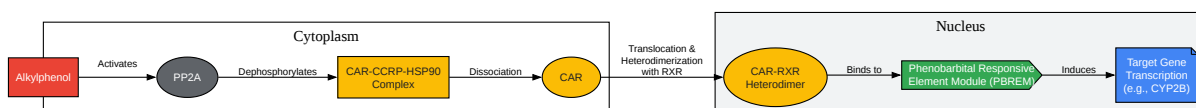


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Estrogen Receptor (ER) Signaling Pathway Activation by Alkylphenols.

Constitutive Androstane Receptor (CAR) Signaling Pathway

Alkylphenols can also activate the Constitutive Androstane Receptor (CAR), a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endogenous compounds.[6][8]

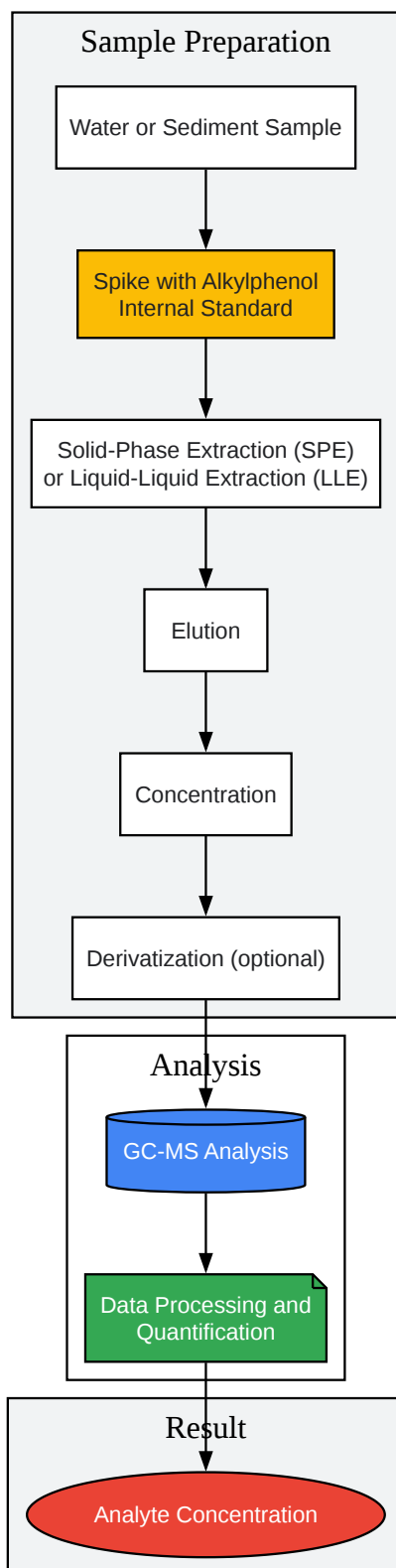


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Constitutive Androstane Receptor (CAR) Signaling Pathway Activation.

Experimental Workflow for Alkylphenol Analysis

The use of alkylphenol internal standards is crucial for the accurate quantification of target analytes in complex matrices such as environmental samples. A typical workflow for the analysis of alkylphenols in water and sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.[17][18]



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Typical Experimental Workflow for Alkylphenol Analysis using an Internal Standard.

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